molecular formula C24H26N4O3S2 B2736904 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 396722-99-9

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2736904
CAS RN: 396722-99-9
M. Wt: 482.62
InChI Key: GAKPQWOOHXHXEZ-UHFFFAOYSA-N
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Description

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H26N4O3S2 and its molecular weight is 482.62. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been the subject of molecular interaction studies, particularly focusing on its interaction with cannabinoid receptors. For instance, using AM1 molecular orbital method, conformational analysis of analogous compounds has been conducted to develop pharmacophore models for CB1 receptor ligands, suggesting its potential in understanding receptor-ligand interactions (Shim et al., 2002).

Synthesis and Biological Evaluation

The compound's derivatives have been synthesized and evaluated for various biological activities. For example, benzenesulfonamide derivatives have been studied for their in vitro antitumor activity against specific cell lines and their potential interaction against KSHV thymidylate synthase complex, highlighting their significance in antitumor studies (Fahim & Shalaby, 2019).

Development of Pharmacophores

Research has also focused on the development of pharmacophore models. For instance, compounds with similar structures have been used to construct 3D-quantitative structure-activity relationship models, which are crucial for understanding the molecular basis of drug-receptor interactions and for the design of new therapeutic agents (Shim et al., 2002).

Antimicrobial Activity

Some studies have explored the antimicrobial activity of compounds incorporating the pyrazole moiety, similar to N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. These studies have led to the synthesis of novel compounds with potential antimicrobial properties, contributing to the field of infectious diseases (Gad-Elkareem et al., 2011).

properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S2/c1-16-5-10-22(17(2)13-16)28-23(20-14-32-15-21(20)26-28)25-24(29)18-6-8-19(9-7-18)33(30,31)27-11-3-4-12-27/h5-10,13H,3-4,11-12,14-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKPQWOOHXHXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.